N-(4-(pyrrolidine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(10-4-3-7-20-10)15-13-14-9(8-19-13)12(18)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRKMVZNTMZJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, we compare it with three related compounds from the evidence:
Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structural Differences :
- Core : Replaces oxazole with a 1,3,4-thiadiazole ring.
- Substituents : Features a 4-fluorophenyl group and a 5-oxopyrrolidine motif instead of pyrrolidine-1-carbonyl.
- Functional Groups : Incorporates an isopropyl group on the thiadiazole ring, enhancing lipophilicity.
- Implications: The fluorophenyl group may improve metabolic stability compared to the thiophene in the target compound .
Compound B : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives ()
- Structural Differences :
- Stereochemistry : Chiral centers at positions 2S and 4R introduce stereochemical complexity absent in the target compound.
- Substituents : Includes a 4-methylthiazol-5-yl benzyl group and a hydroxy group on the pyrrolidine ring.
- Implications: Hydroxy groups enhance solubility but may reduce membrane permeability compared to the non-polar pyrrolidine-carbonyl group in the target compound . Thiazole-containing benzyl groups are associated with improved kinase selectivity in some inhibitors.
Compound C : General oxazole-carboxamide derivatives (Hypothetical, based on and )
- Shared Features :
- Oxazole core with carboxamide linkages.
- Pyrrolidine derivatives as substituents.
Comparative Data Table
Research Findings and Implications
- Target Compound vs. Compound A : The absence of a fluorine atom in the target compound may reduce its metabolic stability but improve synthetic accessibility . Its thiophene moiety could confer distinct π-π stacking interactions in binding pockets compared to Compound A’s fluorophenyl group.
- Target Compound vs. Compound B : The lack of stereochemical complexity in the target compound simplifies synthesis but may limit selectivity for chiral targets like kinases .
- Unanswered Questions: No direct pharmacological data (e.g., IC₅₀, bioavailability) are available for the target compound in the provided evidence, highlighting a critical research gap.
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